
1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione
Overview
Description
1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione, also known as curcumin, is a naturally occurring compound found in the rhizomes of the turmeric plant (Curcuma longa). It is a bright yellow compound that has been used for centuries in traditional medicine, particularly in Ayurveda and Chinese medicine, for its anti-inflammatory, antioxidant, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Curcumin can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with acetylacetone (2,4-pentanedione) in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol-water mixture at room temperature, yielding curcumin after purification .
Industrial Production Methods: Industrial production of curcumin involves the extraction from turmeric rhizomes. The process includes drying and grinding the rhizomes, followed by solvent extraction using ethanol or acetone. The extract is then purified through crystallization or chromatography to obtain curcumin in its pure form .
Chemical Reactions Analysis
Types of Reactions: Curcumin undergoes various chemical reactions, including:
Oxidation: Curcumin can be oxidized to form vanillin and ferulic acid.
Reduction: Reduction of curcumin can yield tetrahydrocurcumin.
Substitution: Curcumin can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Vanillin and ferulic acid.
Reduction: Tetrahydrocurcumin.
Substitution: Various substituted curcumin derivatives depending on the reagents used.
Scientific Research Applications
Curcumin has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator.
Biology: Studied for its effects on cellular processes, including apoptosis and cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Mechanism of Action
Curcumin exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the activity of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory cytokines.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Antimicrobial: Disrupts microbial cell membranes and inhibits the synthesis of essential proteins and nucleic acids.
Comparison with Similar Compounds
Curcumin is often compared with other phenolic compounds such as:
Rheosmin (Raspberry Ketone): Similar in structure but lacks the conjugated diene system present in curcumin.
Zingerone: Shares the methoxyphenyl group but has a shorter carbon chain and lacks the conjugated diene system.
Ferulic Acid: Contains a similar phenolic structure but differs in its side chain and functional groups.
Uniqueness: Curcumin’s unique structure, with its conjugated diene system and multiple hydroxyl and methoxy groups, contributes to its distinct chemical reactivity and wide range of biological activities .
Properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTVQHVGMGKONQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145272 | |
Record name | 1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101145272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24939-17-1 | |
Record name | 1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24939-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101145272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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